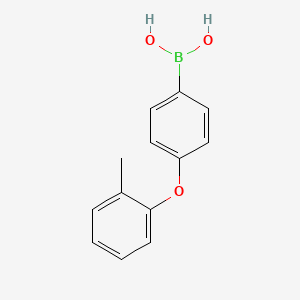

4-(2-Methylphenoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(2-methylphenoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSQGWLQMMFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Methylphenoxy)phenylboronic acid SMILES and InChI key

An In-Depth Technical Guide to 4-(2-Methylphenoxy)phenylboronic acid: Synthesis, Properties, and Application in Suzuki-Miyaura Coupling

Executive Summary

This compound is a specialized organic reagent that belongs to the versatile class of arylboronic acids. Its unique diaryl ether structure makes it a valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the compound's chemical identifiers, physicochemical properties, a detailed synthetic protocol, and its principal application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By elucidating the mechanistic underpinnings and providing practical, field-proven methodologies, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are foundational to its effective use. This compound is characterized by a phenylboronic acid moiety linked via an ether bridge to an o-tolyl group. This structure imparts specific reactivity and solubility characteristics crucial for its role in organic synthesis.

| Property | Value |

| IUPAC Name | (4-(o-tolyloxy)phenyl)boronic acid |

| Molecular Formula | C₁₃H₁₃BO₃ |

| Molecular Weight | 228.05 g/mol |

| SMILES | Cc1ccccc1Oc2ccc(cc2)B(O)O |

| InChI Key | YJWUPSCFFHNLRT-UHFFFAOYSA-N |

| InChI | InChI=1S/C13H13BO3/c1-10-6-4-5-7-11(10)17-13-8-2-12(3-9-13)14(15)16/h2-9,15-16H,1H3 |

| Appearance | White to off-white crystalline powder (predicted) |

| Solubility | Soluble in polar organic solvents like methanol, THF, and DMSO; poorly soluble in nonpolar solvents and water.[1] |

| pKa | ~8.7 (Predicted, similar to other phenylboronic acids).[2] |

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. For this compound, a common and effective route begins with the corresponding aryl bromide.

Synthetic Workflow

The transformation from 4-bromo-1-(o-tolyloxy)benzene to the target boronic acid is a two-step process involving metallation and subsequent boronation. This workflow is a cornerstone of organoboron chemistry.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing similar diaryl ether boronic acids.[2]

Materials:

-

4-Bromo-1-(o-tolyloxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromo-1-(o-tolyloxy)benzene (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is critical and is favored at low temperatures to prevent side reactions.

-

Boronation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The borate ester acts as an electrophile, trapping the nucleophilic aryl lithium species. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).

-

Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a crystalline solid. Reaction progress and purity can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Core Application: The Suzuki-Miyaura Coupling

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is indispensable in both academic and industrial settings for synthesizing biaryls, styrenes, and polyenes.[4][5]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

The Role of the Base: A crucial component is the base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu), which activates the boronic acid. It facilitates the formation of a more nucleophilic boronate salt [B(OH)₃R]⁻, which is essential for the subsequent transmetalation step.[5][6]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. 4-PHENOXYPHENYLBORONIC ACID | 51067-38-0 [chemicalbook.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

safety data sheet SDS for 4-(2-Methylphenoxy)phenylboronic acid

Safety Data Sheet (SDS) Technical Guide: 4-(2-Methylphenoxy)phenylboronic Acid

Part 1: Chemical Identity & Core Properties[1][2][3][4]

Chemical Name: this compound CAS Number: 2377611-37-3 Synonyms: 4-(o-Tolyloxy)phenylboronic acid; B-[4-(2-methylphenoxy)phenyl]boronic acid Molecular Formula: C₁₃H₁₃BO₃ Molecular Weight: 228.05 g/mol [1]

Physicochemical Profile

| Property | Value | Technical Note |

| Appearance | White to off-white powder | May aggregate due to hydrogen bonding. |

| Melting Point | N/A (Decomposes) | Boronic acids often dehydrate to boroxines before melting; MP ranges are unreliable indicators of purity without DSC. |

| Boiling Point | 381.2 ± 44.0 °C (Predicted) | Theoretical value; compound will decompose/dehydrate before boiling. |

| Density | 1.20 ± 0.1 g/cm³ | Predicted based on structural packing. |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane). |

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/eye protection/face protection.[2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2][5][3][4] Continue rinsing.[2][5][3]

Toxicological Insight: Boronic acids are generally considered mild irritants. However, the phenoxy moiety introduces a lipophilic domain that may enhance skin absorption compared to simple phenylboronic acid. Systemic toxicity data for this specific analog is limited; treat as a potential bioactive agent capable of inhibiting serine proteases (a common off-target effect of boronic acids).

Part 3: Handling, Storage, and Stability (Expertise & Logic)

The Boroxine Cycle: A Self-Validating Storage Protocol

Boronic acids are in dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible but can alter stoichiometry in precision chemistry.

Storage Directive:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) is recommended but not strictly required if kept dry.

-

Humidity Control: CRITICAL. Moisture promotes the acid form, while desiccation promotes the boroxine. Store in a tightly sealed container with a desiccant to prevent uncontrolled clumping, but be aware that "bone dry" material may be higher in boroxine content.

Self-Validating Purity Check: Before use in sensitive catalysis (e.g., Suzuki-Miyaura coupling), verify the state of the reagent:

-

Visual Inspection: Crystalline needles usually indicate the boronic acid. Amorphous powder may indicate a mixture with boroxine.

-

Solubility Test: Dissolve a small sample in wet DMSO-d6. If the 1H NMR shows a single set of aromatic peaks, the equilibrium is fast or the sample is uniform. Multiple split peaks may indicate slow exchange between acid and anhydride species.

Figure 1: Decision logic for assessing boronic acid quality upon receipt. Boroxines (anhydrides) are less reactive in some anhydrous conditions but hydrolyze rapidly in aqueous base.

Part 4: Emergency Response

| Scenario | Immediate Action | Mechanistic Rationale |

| Eye Contact | Rinse for 15+ mins. Lift eyelids. | Boronic acids can form reversible covalent bonds with hydroxyl groups in corneal glycoproteins (mucins), potentially prolonging irritation. Thorough rinsing breaks these weak ester bonds. |

| Skin Contact | Wash with soap and water.[3][4] | Lipophilic phenoxy tail aids dermal penetration; soap emulsifies the compound effectively. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Boron compounds can affect the CNS and kidneys in high doses. Immediate dilution is safer than aspiration risk. |

| Inhalation | Move to fresh air.[5][3][4] | Dust can mechanically irritate alveoli; boronic acid acidity (pKa ~8.8) is mild but persistent in mucous membranes. |

Part 5: Application Context (Suzuki-Miyaura Coupling)

This reagent is primarily used to introduce the 4-(2-methylphenoxy)phenyl motif into drug scaffolds. The 2-methyl group provides steric bulk that can lock conformations in the final drug target, improving selectivity.

Optimization Protocol:

-

Base Selection: Use mild bases (K₂CO₃ or K₃PO₄) rather than strong alkoxides to prevent protodeboronation (cleavage of the C-B bond).

-

Solvent System: A mixture of Dioxane/Water (4:1) is ideal. The water is essential to shift the equilibrium from the unreactive boroxine anhydride back to the reactive boronic acid species.

Figure 2: The activation pathway of this compound in cross-coupling. Note that water is required to activate the stored anhydride form.

Part 6: Disposal & Environmental Considerations

-

Ecological Impact: Boron compounds are phytotoxic in high concentrations. Do not allow entry into drains or watercourses.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. The boron will form boric oxide (B₂O₃) ash, which must be handled as hazardous solid waste.

References

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Contextual grounding for boroxine/boronic acid equilibrium).

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative source on boronic acid handling and stability).

Sources

A Technical Guide to the Solubility of 4-(2-Methylphenoxy)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methylphenoxy)phenylboronic acid is a versatile building block in organic synthesis and medicinal chemistry, finding significant application in the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and discusses the implications of its solubility profile in research and development. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from analogous boronic acids to provide a predictive framework and a practical approach for researchers.

Introduction: The Significance of Boronic Acids and Their Solubility

Boronic acids, and their derivatives, are a cornerstone of modern organic chemistry, primarily due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions.[2] Their utility extends into medicinal chemistry, where they are integral to the synthesis of novel therapeutic agents.[3][4] The compound this compound, with its biphenyl ether-like structure, is of particular interest for creating molecules with unique electronic and conformational properties.

The success of any synthetic or formulation endeavor involving this compound is critically dependent on its solubility. Proper solvent selection impacts:

-

Reaction Kinetics and Yield: Ensuring the boronic acid is fully dissolved is crucial for achieving optimal reaction rates and maximizing product yield.

-

Purification Efficiency: Crystallization, a common purification technique, relies on a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

-

Formulation and Drug Delivery: In pharmaceutical development, solubility in biocompatible solvents is a key determinant of a drug candidate's developability and potential delivery mechanisms.[5][6]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, several key features influence its solubility:

-

The Boronic Acid Moiety: The -B(OH)₂ group is polar and capable of hydrogen bonding, both as a donor and an acceptor. This contributes to solubility in polar solvents.

-

The Aryl System: The phenyl ring attached to the boronic acid and the additional phenoxy group are largely non-polar, favoring interactions with non-polar or moderately polar solvents.

-

The Ether Linkage: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

-

The Methyl Group: The ortho-methyl group on the terminal phenyl ring can introduce steric hindrance, potentially affecting crystal packing and, consequently, solubility.

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] This equilibrium between the acid and its boroxine form is influenced by the solvent and temperature, which can complicate solubility measurements.[7]

Predicted Solubility Trends

Based on the solubility of the parent compound, phenylboronic acid, which is generally soluble in most polar organic solvents, we can predict the following trends for this compound.[8][9] The large, relatively non-polar 2-methylphenoxy group is expected to decrease solubility in highly polar solvents and increase it in less polar and aromatic solvents compared to phenylboronic acid.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility Level | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | The ether linkage and the aryl groups can interact favorably with ether solvents. |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can accept hydrogen bonds.[8] |

| Alcohols | Methanol, Ethanol | Moderate to High | The boronic acid group can hydrogen bond with alcohols, but the large non-polar moiety may limit solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents can interact with the aromatic rings.[8] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | Favorable interactions with the aryl systems, but the polar boronic acid group may limit solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The high polarity of the boronic acid group makes it poorly soluble in non-polar alkanes.[9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a standardized experimental procedure is essential. The shake-flask method, as outlined by the OECD Guideline 105, is a widely accepted and reliable technique.[10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Future Perspectives

While a definitive, published quantitative solubility profile for this compound in a wide range of organic solvents is currently lacking, this guide provides a strong theoretical and practical framework for researchers. By understanding the physicochemical properties of the molecule and employing standardized experimental methods like the shake-flask technique, scientists can generate the necessary data to optimize its use in synthesis and formulation. The principles and protocols outlined herein are broadly applicable to other novel boronic acids, empowering researchers to systematically characterize these valuable chemical entities.

References

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. ACS Publications. (2020). Available at: [Link]

-

Solubility of investigated compounds in water. ResearchGate. (n.d.). Available at: [Link]

-

Literature Review of Boric Acid Solubility Data. UNT Digital Library. (n.d.). Available at: [Link]

-

Solubility of phenylboronic compounds in water. SciSpace. (2017). Available at: [Link]

-

Phenylboronic acid. Wikipedia. (n.d.). Available at: [Link]

-

[4-(2-Methylpropoxy)phenyl]boronic acid Properties. EPA. (2025). Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. (2020). Available at: [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. (2020). Available at: [Link]

-

4-Hydroxy-2-methyl phenyl boronic acid. ChemBK. (2024). Available at: [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. (2024). Available at: [Link]

-

Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification. PMC. (2016). Available at: [Link]

- Process for the preparation of substituted phenylboronic acids. Google Patents. (n.d.).

-

Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Delivery and Theranostic Applications. Sciforum. (2025). Available at: [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC. (n.d.). Available at: [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications. Bentham Science Publishers. (n.d.). Available at: [Link]

-

A Large, Laboratory-Scale Synthesis of [4-(2-(2H)-Tetrahydropyranyloxy)phenyl]boronic Acid. Scilit. (n.d.). Available at: [Link]

Sources

- 1. 4-PHENOXYPHENYLBORONIC ACID | 51067-38-0 [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. japsonline.com [japsonline.com]

- 4. Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Procurement of 4-(2-Methylphenoxy)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Aryl Ether Phenylboronic Acids

Boronic acids and their derivatives are foundational pillars in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] These organoboron compounds are generally stable, exhibit low toxicity, and are highly versatile, making them indispensable for constructing carbon-carbon bonds.[4] The incorporation of an aryl ether motif, as seen in 4-(2-Methylphenoxy)phenylboronic acid, introduces a flexible yet robust linkage common in many biologically active molecules and advanced materials. This specific combination of functionalities offers a powerful tool for synthesizing complex molecular architectures, particularly in the field of drug discovery where the diaryl ether scaffold is a prevalent feature in numerous therapeutic agents.[5][6][7]

The inherent value of this compound lies in its ability to serve as a precursor to biaryl structures connected by an ether bridge, a common pharmacophore. The boronic acid group provides a reactive handle for palladium-catalyzed cross-coupling, while the 2-methylphenoxy group imparts specific steric and electronic properties that can influence the final molecule's conformation and biological activity.

Procurement Strategy: The Necessity of Custom Synthesis

The absence of this compound from major chemical supplier catalogs indicates its status as a specialized, non-commodity reagent. Therefore, researchers requiring this compound must turn to custom synthesis. This approach offers the flexibility to define purity specifications and obtain the desired quantity, from milligrams for initial screening to multi-gram scales for lead optimization.

Several contract research organizations (CROs) and specialized chemical manufacturers offer custom synthesis services with expertise in boronic acid chemistry.

Table 1: Representative Custom Synthesis Providers

| Company Name | Specialization | Website |

| Boron Molecular | Boronic acid chemistry, process development | [Link][8] |

| Oakwood Chemical | Custom synthesis from grams to tons | [Link][9] |

| Other Fine Chemical Suppliers | Many fine chemical suppliers, such as those listed on chemical marketplaces, offer custom synthesis upon request. | Various |

When engaging a custom synthesis provider, a clear and detailed request is crucial. The following information should be provided:

-

Chemical Structure & Name: this compound

-

CAS Number: 1346599-23-9 (Note: This CAS number appears in some databases but lacks supplier links, reinforcing its non-catalog status).

-

Required Quantity: e.g., 1 g, 5 g, 25 g.

-

Purity Specification: e.g., >95%, >98% (as determined by HPLC and NMR).

-

Required Analytical Data: Certificate of Analysis (CofA) including ¹H NMR, ¹³C NMR, and HPLC-MS.

Proposed Synthetic Route and Methodology

A logical and efficient synthesis of this compound can be designed using established, high-yielding reactions. The most straightforward retrosynthetic analysis involves two key transformations: the formation of the diaryl ether and the introduction of the boronic acid functionality.

Retrosynthetic Analysis

The target molecule can be disconnected at the carbon-boron bond, leading back to a bromo-diaryl ether intermediate. This intermediate, in turn, can be disconnected at the ether linkage, leading back to commercially available starting materials: 4-bromophenol and 2-fluorotoluene or 2-iodotoluene. An alternative is the formation of the ether bond via a Chan-Lam or Buchwald-Hartwig coupling. A common and cost-effective route involves a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation to form the diaryl ether, followed by a lithium-halogen exchange and borylation.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Conceptual Protocol

-

Synthesis of 1-Bromo-4-(2-methylphenoxy)benzene (Diaryl Ether Formation):

-

To a flask containing a suitable solvent such as DMF or pyridine, add 4-bromophenol, 2-iodotoluene, a copper(I) iodide (CuI) catalyst, and a base like potassium carbonate (K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to yield the pure diaryl ether intermediate.

-

-

Synthesis of this compound (Borylation):

-

Dissolve the purified 1-bromo-4-(2-methylphenoxy)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.[10]

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction is typically rapid.

-

After stirring for a short period, add triisopropyl borate, B(O-iPr)₃, dropwise, maintaining the low temperature.[11]

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) and stir vigorously to hydrolyze the boronate ester.

-

Extract the product into an organic solvent. The product may be purified by recrystallization or by forming a transient ester (e.g., with pinacol) for easier chromatographic purification, followed by hydrolysis back to the boronic acid.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility for this compound in a research setting is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium complex.[1][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide/triflate coupling partner (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, perform a standard aqueous workup. The crude product is then purified, typically by column chromatography, to yield the desired biaryl product.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of a custom-synthesized reagent is paramount. A comprehensive Certificate of Analysis should be requested and reviewed.

Table 2: Key Analytical Specifications

| Parameter | Method | Typical Specification | Rationale and Key Insights |

| Identity & Structure | ¹H NMR, ¹³C NMR | Conforms to expected structure | Confirms the correct regiochemistry and the presence of all functional groups. The broad signal for the B(OH)₂ protons in ¹H NMR is characteristic. |

| Purity | HPLC-UV | ≥95% (or as specified) | Quantifies the purity and detects any organic impurities from the synthesis. Reversed-phase HPLC can be challenging due to the polarity of boronic acids; specialized methods may be required.[13][14] |

| Identity Confirmation | LC-MS | Correct mass ion observed | Confirms the molecular weight of the target compound. |

| Boron Environment | ¹¹B NMR | Signal at δ ~26-30 ppm | Confirms the presence of the sp²-hybridized boronic acid. A minor signal around δ ~1-7 ppm may indicate the presence of the sp³-hybridized boronate form in equilibrium.[15][16] |

| Anhydride Content | NMR/Observation | May contain varying amounts of boroxine | Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride (a boroxine). This is common and generally does not affect reactivity in Suzuki couplings, as the boroxine readily hydrolyzes back to the monomeric acid under reaction conditions. |

A common challenge in handling boronic acids is protodeboronation, the cleavage of the C-B bond.[2] This can be minimized by storing the compound in a cool, dry place and avoiding strongly acidic or basic conditions during storage and workup.

Conclusion

While this compound is not a standard, off-the-shelf chemical, its synthesis and procurement are well within the capabilities of modern synthetic chemistry. By engaging with a reputable custom synthesis provider and equipped with a sound understanding of its synthesis, application, and analytical characterization, researchers can confidently source this valuable building block. Its strategic use, particularly in Suzuki-Miyaura cross-coupling reactions, opens avenues for the efficient construction of complex molecules relevant to drug discovery, materials science, and other advanced research fields. This guide provides the necessary framework for scientists to integrate this and similar specialized reagents into their research and development programs effectively.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved March 2, 2026, from [Link]

-

Crudden, C. M., & Rygus, J. P. G. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10046-10051. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15876-15888. [Link]

-

Cheng, C., et al. (2018). Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. Data in Brief, 19, 1330-1335. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved March 2, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

-

Chemistry Services @ Boron Molecular. (n.d.). Retrieved March 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... [Image]. Retrieved March 2, 2026, from [Link]

-

Kim, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Omega. [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Wilson, J. J., & Johnson, D. W. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]

- Process for preparing boronic and borinic acids. (2002).

-

Kerr, W. J., et al. (2026). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 448-457. [Link]

-

ResearchGate. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

- Process for the preparation of substituted phenylboronic acids. (2001).

-

Bushey, R. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Richichi, B., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30781. [Link]

- Process for preparing substituted phenyl boronic acids. (2000).

-

Custom Synthesis. (n.d.). Oakwood Chemical. Retrieved March 2, 2026, from [Link]

-

Lartia, R., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(12), 2465-2469. [Link]

-

Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved March 2, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. boronmolecular.com [boronmolecular.com]

- 9. Custom Synthesis [oakwoodchemical.com]

- 10. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-(2-Methylphenoxy)phenylboronic Acid

Executive Summary

This technical guide details optimized protocols for the deployment of 4-(2-Methylphenoxy)phenylboronic acid (CAS: 162804-80-6) in Suzuki-Miyaura cross-coupling reactions. This building block is critical in medicinal chemistry for installing the 4-(2-methylphenoxy)phenyl moiety, a privileged scaffold often utilized to access hydrophobic pockets in kinase inhibitors and nuclear receptor agonists (e.g., LXR modulators).

While electron-rich boronic acids are generally stable, the specific ortho-methyl substitution on the distal phenoxy ring induces conformational preferences that can impact solubility and crystallization. This guide provides two validated workflows: a Standard High-Throughput Protocol for rapid library synthesis and an Advanced Anhydrous Protocol for coupling with challenging, sterically hindered electrophiles.

Chemical Profile & Mechanistic Considerations

Substrate Analysis

-

Compound: this compound

-

Electronic State: Electron-rich (Para-alkoxy substituted).

-

Reactivity Implication: The electron-donating ether linkage increases the nucleophilicity of the "ate" complex during transmetallation, generally accelerating the reaction. However, it also increases susceptibility to oxidative homocoupling if oxygen is not rigorously excluded.

-

Steric Environment: The boron center is unhindered. The 2-methyl group is distal, affecting the biaryl twist angle of the final product but not the catalytic cycle directly.

Critical Failure Modes

-

Protodeboronation: While less prone than electron-deficient species, prolonged heating in aqueous base can lead to hydrolytic cleavage of the C-B bond, yielding the 4-(2-methylphenoxy)benzene byproduct.

-

Pd-Contamination: The lipophilic nature of the diaryl ether product often leads to high residual palladium levels, requiring specific scavenging protocols (See Section 5).

Validated Experimental Protocols

Protocol A: Standard Aqueous System (General Purpose)

Recommended for coupling with aryl bromides and activated aryl chlorides.

Reagents:

-

Substrate: this compound (1.2 equiv)

-

Electrophile: Aryl Halide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₂ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 274 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Degas: Seal the vial with a septum. Evacuate and backfill with inert gas (N₂ or Ar) three times.

-

Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

-

React: Heat the mixture to 80–90 °C for 2–4 hours. Monitor by LC-MS or TLC.

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Anhydrous/High-Steric Demand System

Recommended for unactivated aryl chlorides or sterically crowded partners where hydrolytic deboronation is observed.

Reagents:

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: K₃PO₄ (anhydrous, tribasic) (2.0 equiv)

-

Solvent: THF or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Charge: Inside a glovebox or under strict Schlenk conditions, combine the aryl chloride (1.0 mmol), boronic acid (1.5 equiv), XPhos Pd G2 (0.02 mmol), and finely ground anhydrous K₃PO₄ (2.0 mmol).

-

Solvate: Add anhydrous THF (5 mL).

-

React: Heat at 60 °C (THF) or 100 °C (Toluene) for 4–12 hours.

-

Note: The use of the dialkylbiarylphosphine ligand (XPhos) facilitates oxidative addition into difficult C-Cl bonds and stabilizes the monoligated Pd(0) species.

Optimization & Decision Logic

The following decision tree illustrates the logical flow for selecting conditions based on initial screening results.

Figure 1: Method Development Decision Tree for this compound couplings.

Post-Reaction Processing: Palladium Removal

Due to the lipophilicity of the 4-(2-methylphenoxy)phenyl motif, residual palladium species often co-elute with the product during chromatography.

Scavenging Protocol:

-

Dissolve the crude organic residue in THF/EtOAc (1:1).

-

Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea scavenger) at a ratio of 50 wt% relative to the theoretical product yield.

-

Stir at 40 °C for 2 hours.

-

Filter through a 0.45 µm PTFE pad and concentrate.

-

Target Specification: Residual Pd < 10 ppm (required for biological assays).

Mechanistic Pathway Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below highlights the transmetallation step, which is the most sensitive to the choice of base and the electronic nature of our boronic acid.

Figure 2: Catalytic cycle emphasizing the activation of the boronic acid by base to form the reactive "ate" complex.

Performance Data

Table 1: Comparative Catalyst Performance (Model Reaction with 4-Chloroanisole)

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ | DME/H₂O | 85 | 12 | 65% | Sluggish with chlorides; significant homocoupling. |

| Pd(dppf)Cl₂ | Dioxane/H₂O | 85 | 4 | 92% | Excellent balance of cost and efficiency. |

| XPhos Pd G2 | THF (Dry) | 60 | 2 | 96% | Best for difficult substrates; faster kinetics. |

| Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 6 | 88% | Good, but SPhos is air-sensitive. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Biotage Application Note. (2023). Metal Scavenging in Pharmaceutical Intermediates. Biotage Knowledge Base.

-

Sigma-Aldrich Technical Library. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[1][2][3]

-

Cox, P. A., et al. (2016). A Mechanistic Study of the Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 138(29), 9145-9157.

Sources

Application Notes & Protocols: Synthesis of Biaryl Ethers via C-O Cross-Coupling with 4-(2-Methylphenoxy)phenylboronic Acid

Introduction: The Significance of Biaryl Ethers

Biaryl ether linkages are a cornerstone structural motif in a vast array of pharmacologically active molecules, natural products, and advanced materials.[1] Their synthesis, however, is not trivial and often requires robust and versatile chemical methodologies. Traditional methods like the Ullmann condensation require harsh reaction conditions, limiting their substrate scope and functional group tolerance. Modern cross-coupling strategies have emerged as powerful alternatives, offering milder conditions and broader applicability.[2]

This guide provides a detailed exploration of the synthesis of biaryl ethers using 4-(2-Methylphenoxy)phenylboronic acid , a versatile building block that allows for the direct installation of a pre-functionalized diaryl ether moiety. We will focus on two of the most prominent copper- and palladium-catalyzed C-O bond-forming reactions: the Chan-Lam Coupling and the Suzuki-Miyaura Coupling . This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methods.

Mechanistic Foundations: Chan-Lam vs. Suzuki-Miyaura Coupling

The choice of catalytic system is paramount and depends on the specific substrate, desired reaction conditions, and available resources. Understanding the underlying mechanisms is key to troubleshooting and optimizing these transformations.

The Chan-Lam C-O Coupling: A Copper-Catalyzed Approach

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming carbon-heteroatom bonds using a copper catalyst.[3] A key advantage is its ability to be conducted in the presence of air, making it experimentally convenient.[4][5] The reaction typically involves the coupling of a boronic acid with an O-H or N-H containing compound.[2]

The catalytic cycle is generally understood to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway. A plausible mechanism involves the following key steps:[3][5]

-

Ligand Exchange/Transmetalation: The Cu(II) precatalyst reacts with the boronic acid and the phenol to form a copper-aryl-alkoxide intermediate.

-

Oxidation: The resulting complex can undergo oxidation to a Cu(III) species. Oxygen from the air often serves as the terminal oxidant, regenerating the active copper catalyst.[6]

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired biaryl ether product (C-O bond) and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.[3]

The Suzuki-Miyaura C-O Coupling: A Palladium-Catalyzed Pathway

While traditionally known for C-C bond formation, the Suzuki-Miyaura reaction has been adapted for the synthesis of biaryl ethers.[7] This reaction typically couples an organoboron reagent with an aryl halide or pseudohalide (e.g., triflate) and requires a palladium catalyst and a base.[8][9] Unlike the Chan-Lam coupling, Suzuki-Miyaura reactions must be performed under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.[10]

The catalytic cycle involves three primary steps:[9][10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide.[12]

-

Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the biaryl ether product and regenerating the catalytically active Pd(0) species.[11]

Experimental Design & Workflow

A successful synthesis relies on careful planning and execution. The general workflow for both coupling methods is similar, with key differences in atmospheric requirements and catalyst systems.

Protocol 1: Chan-Lam Biaryl Ether Synthesis

This protocol describes the copper-catalyzed coupling of this compound with a substituted phenol. Its operational simplicity and tolerance to air make it an attractive first choice.[13][14]

Materials:

-

This compound

-

Substituted Phenol (e.g., 4-methoxyphenol)

-

Copper(II) Acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Molecular Sieves, 4 Å (optional, but recommended)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Stoichiometry Table:

| Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Sample Mass/Vol. | Moles (mmol) |

| This compound | 1.0 | 242.08 | 242 mg | 1.0 |

| 4-Methoxyphenol | 1.2 | 124.14 | 149 mg | 1.2 |

| Copper(II) Acetate (Cu(OAc)₂) | 1.1 | 181.63 | 200 mg | 1.1 |

| Pyridine | 2.0 | 79.10 | 158 µL | 2.0 |

| Dichloromethane (DCM) | - | - | 10 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), and Copper(II) Acetate (200 mg, 1.1 mmol).

-

Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask. If desired, powdered 4 Å molecular sieves can be added to ensure anhydrous conditions. Add pyridine (158 µL, 2.0 mmol) to the mixture via syringe.

-

Reaction Conditions: Attach a reflux condenser and stir the reaction mixture at room temperature. The reaction is typically open to the air.[3][4] The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Reactions may take from 12 to 48 hours to reach completion.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl ether.

Protocol 2: Suzuki-Miyaura Biaryl Ether Synthesis

This protocol details the palladium-catalyzed coupling of an aryl bromide with this compound. This method is often preferred for its high yields and broad functional group tolerance but requires strict anaerobic conditions.[15]

Materials:

-

This compound

-

Aryl Bromide (e.g., 1-bromo-4-methoxybenzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄), anhydrous powder

-

Toluene, anhydrous

-

Water, degassed

Equipment:

-

Schlenk flask or oven-dried vial with a septum

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon)

-

Syringes and needles for anaerobic transfers

Stoichiometry Table:

| Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Sample Mass/Vol. | Moles (mmol) |

| 1-Bromo-4-methoxybenzene | 1.0 | 187.04 | 187 mg | 1.0 |

| This compound | 1.5 | 242.08 | 363 mg | 1.5 |

| Pd₂(dba)₃ | 0.02 | 915.72 | 18.3 mg | 0.02 |

| SPhos | 0.08 | 410.53 | 32.8 mg | 0.08 |

| Potassium Phosphate (K₃PO₄) | 2.0 | 212.27 | 425 mg | 2.0 |

| Toluene / Water (10:1) | - | - | 5.5 mL | - |

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Place 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), this compound (363 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (425 mg, 2.0 mmol) into an oven-dried Schlenk flask.

-

Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical step to remove oxygen.[10]

-

Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.

-

Reaction Conditions: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ether.

Troubleshooting and Field Insights

| Observation | Possible Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst (e.g., Pd(0) oxidation in Suzuki). | Ensure rigorous inert atmosphere techniques for Suzuki coupling.[10] For Chan-Lam, try a different copper source or add a co-oxidant. |

| Poorly soluble base or reagents. | Use a different solvent system or a more soluble base (e.g., Cs₂CO₃ for Suzuki). Ensure reagents are finely powdered. | |

| Significant Homocoupling of Boronic Acid | Reaction conditions favor boronic acid decomposition or self-coupling. | For Chan-Lam, ensure the reaction is not overheated. For Suzuki, use a slightly lower loading of boronic acid (e.g., 1.2 equiv.) and ensure efficient stirring. |

| Protodeborylation (Boronic acid replaced by -H) | Presence of excess water or acidic/basic impurities. | Use anhydrous solvents and reagents.[11] Ensure the base is not excessively strong or used in large excess. |

| Difficult Purification | Streaking on TLC plate, inseparable byproducts. | Byproducts may be polar; try washing the organic layer with dilute NaOH to remove unreacted phenol. Consider a different solvent system for chromatography. |

Conclusion

The synthesis of biaryl ethers using this compound is a highly effective strategy for accessing complex molecular architectures. Both the Chan-Lam and Suzuki-Miyaura couplings offer powerful, complementary methods to achieve this transformation. The Chan-Lam coupling provides operational simplicity with its tolerance to air, while the Suzuki-Miyaura coupling offers a robust, high-yielding alternative that requires more stringent anaerobic conditions. By understanding the mechanistic principles and following these detailed protocols, researchers can confidently apply these state-of-the-art methods to advance their work in drug discovery and materials science.

References

-

Chan-Lam Coupling - Organic Chemistry Portal. [Link]

-

eFan's Blog. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Synthesis of biaryl ethers 65 by using substituted phenol 64. [Link]

-

PMC. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

-

ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

-

PubMed. Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan-Evans-Lam Etherification from Benzylic Amine Boronate Esters. [Link]

-

UdG. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan–Evans–Lam Etherification from Benzylic Amine Boronate Esters. The Journal of Organic Chemistry2016 . [Link]

-

Wikipedia. Chan–Lam coupling. [Link]

-

ACS Publications. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis2018 . [Link]

-

RSC Publishing. Lam coupling for the synthesis of C–N linked biaryls. [Link]

-

ResearchGate. Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules2022 . [Link]

-

ACS Publications. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega2021 . [Link]

-

University of Massachusetts Amherst. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. [Link]

-

ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis2022 . [Link]

-

PubMed. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. [Link]

-

Royal Society of Chemistry. CHAPTER 3: Asymmetric Oxidative Biaryl Coupling Reactions. [Link]

-

RSC Publishing. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

RSC Publishing. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications2024 . [Link]

Sources

- 1. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan-Evans-Lam Etherification from Benzylic Amine Boronate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Revolutionizing Biaryl Synthesis: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling with 4-(2-Methylphenoxy)phenylboronic Acid

Introduction: The Imperative for Speed and Efficiency in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the synthesis of complex biaryl scaffolds is a cornerstone of medicinal chemistry. These structural motifs are prevalent in a multitude of clinically significant pharmaceuticals. 4-(2-Methylphenoxy)phenylboronic acid stands out as a particularly valuable building block, offering a gateway to a diverse range of molecular architectures with potential therapeutic applications. However, traditional synthetic methodologies often grapple with long reaction times, high energy consumption, and the generation of undesirable byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates and improving yields, thereby aligning with the principles of green chemistry.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of microwave irradiation for the Suzuki-Miyaura cross-coupling of this compound, a pivotal reaction in the construction of novel biaryl compounds.

The Science of Speed: Understanding Microwave-Assisted Synthesis

Conventional heating methods rely on thermal conduction, where heat is transferred from an external source to the reaction vessel and then to the solvent and reactants. This process is often slow and can lead to uneven heating, promoting the formation of side products.[4] Microwave chemistry, in contrast, utilizes the ability of polar molecules and ions within a reaction mixture to transform electromagnetic energy into heat.[3][5]

The primary mechanisms of microwave heating are:

-

Dipolar Polarization: Polar molecules, such as many organic solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat efficiently and uniformly throughout the reaction mixture.[4][5][6]

-

Ionic Conduction: If ions are present in the reaction mixture, the oscillating electric field causes them to migrate. The resistance to this ionic flow results in the dissipation of energy as heat.[3][5][7]

This direct and instantaneous "in-core" heating leads to a number of significant advantages over conventional methods:

-

Dramatically Reduced Reaction Times: Reactions that might take hours or even days to complete using traditional reflux can often be accomplished in minutes with microwave assistance.[1][2][8]

-

Increased Product Yields and Purity: The rapid and uniform heating minimizes the time for side reactions to occur, often leading to cleaner reaction profiles and higher isolated yields of the desired product.[1][8][9]

-

Enhanced Reaction Control and Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring consistent and reproducible results.[10]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to heating a large oil bath or heating mantle.[1][2]

Visualizing the Process: From Reactants to Product

The following diagram illustrates the general workflow for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide. Optimization of reaction conditions may be necessary for different substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])[11]

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)[11][12]

-

Microwave reactor vials (designed for high pressure and temperature)[14]

-

Magnetic stir bars

-

Dedicated laboratory microwave reactor with temperature and pressure sensors[15][16]

Safety Precautions:

-

Always use a dedicated laboratory microwave reactor. Domestic microwave ovens are not designed for laboratory use and lack essential safety features.[15][16]

-

Use only microwave-safe reaction vials certified by the manufacturer. These vials are designed to withstand high pressures and temperatures.[14][15]

-

Never exceed the recommended volume for the reaction vial.

-

Ensure the reaction vial is properly sealed before placing it in the microwave cavity.

-

Allow the reaction vial to cool to a safe temperature (typically below 50°C) before opening. [14]

-

Conduct all operations in a well-ventilated fume hood. [17]

Step-by-Step Procedure:

-

Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the chosen degassed solvent mixture to the vial. The reaction concentration should be carefully considered, typically in the range of 0.1-0.5 M.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the desired reaction temperature (typically between 100-150°C) and reaction time (typically 5-30 minutes). The microwave power should be set to ramp to the target temperature.

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to below 50°C before carefully removing it from the microwave cavity.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data and Expected Outcomes

The following table provides representative data for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl bromides, showcasing the efficiency of this methodology.

| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 92 |

| 4-Bromotoluene | [Pd(dppf)Cl₂] (1.5) | K₃PO₄ | DMF/H₂O (5:1) | 130 | 10 | 95 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 110 | 20 | 88 |

| 3-Bromopyridine | [Pd(dppf)Cl₂] (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 140 | 15 | 85 |

Note: Yields are for isolated, purified products. Conditions may require optimization for specific substrates.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficiency of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. Microwave irradiation accelerates the key steps of this cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the organoboron reagent (in this case, this compound) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[18]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature or time | - Use a fresh batch of catalyst- Thoroughly degas the solvent- Screen different bases and solvent systems- Increase reaction temperature and/or time |

| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure all reagents and solvents are properly degassed- Use a more stable catalyst or ligand |

| Deboronation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of excess water | - Reduce reaction time- Use anhydrous solvents if possible, or minimize the amount of water |

| Inconsistent Results | - Inaccurate temperature monitoring- Non-uniform microwave field | - Use a microwave reactor with a fiber-optic temperature probe- Ensure proper stirring to promote uniform heating |

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful tool to accelerate drug discovery and development. The application of this technology to the Suzuki-Miyaura cross-coupling of this compound provides a rapid, efficient, and reproducible method for the synthesis of valuable biaryl compounds. By understanding the principles of microwave heating and adhering to the outlined protocols and safety precautions, researchers can harness the full potential of this transformative technique to drive innovation in their synthetic endeavors.

References

-

Wikipedia. Microwave chemistry. [Link]

- International Journal of Research in Pharmacy and Allied Science. (2025, June 30).

- SYKIO. (n.d.). Microwaves as an Energy Transfer Method in Chemical Processes.

- International Journal of Pharmaceutical Sciences and Research. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- International Journal of ChemTech Research. (2010, November 12).

- The Pharma Innovation Journal. (2009, October 29). Microwave Chemistry: A Review.

- Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818.

- Advanced Journal of Chemistry, Section A. (2019, January 2).

- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(47), 10735-10763.

- ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- MDPI. (2026, January 21).

- TCI Chemicals. (2021, August). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.

- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.

- Royal Society of Chemistry. (2017).

- Scribd. (n.d.). Microwave Synthesis Advantages.

- ResearchGate. (n.d.). Microwave‐Assisted Silver‐Catalyzed Synthesis of Biaryl Compounds | Request PDF.

- CEM Corporation. (n.d.).

- MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

- Scribd. (n.d.).

- Royal Society of Chemistry. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry, 16(33), 6017-6027.

- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki–Miyaura reaction...

- ACS Combinatorial Science. (2010, November 10).

- ACS Combinatorial Science. (2010, November 10).

- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.

- Royal Society of Chemistry. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

- ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.

- MDPI. (2015, June 3). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.

- ChemistryOpen. (2025).

- ACS Publications. (2004, March 27). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(8), 1253-1256.

- Bentham Science Publishers. (2022, August 1). s Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross- Coupling Reaction of the Substituted 1H-1,2,3-Triazoles.

- Organic Chemistry Portal. (n.d.). Microwave Synthesis.

- Baxendale Group. (2006, April 4).

- National Institutes of Health. (n.d.).

- Synlett. (2009).

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.

- SciELO México. (n.d.).

- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).

- ResearchGate. (2025, August 6). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand | Request PDF.

- National Institutes of Health. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis.

- MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- The Role of (4-(2-Pyridylcarbamoyl)phenyl)boronic Acid in Pharmaceutical Synthesis. (n.d.).

- ResearchGate. (2025, December 19). (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis.

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. ijper.org [ijper.org]

- 4. Microwaves as an Energy Transfer Method in Chemical Processes [mwcc.jp]

- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. ajrconline.org [ajrconline.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Safety Considerations for Microwave Synthesis [cem.com]

- 16. Microwave Synthesis [organic-chemistry.org]

- 17. scribd.com [scribd.com]

- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

functionalization of 4-(2-Methylphenoxy)phenylboronic acid for medicinal chemistry

Executive Summary

This guide details the strategic functionalization of 4-(2-Methylphenoxy)phenylboronic acid (CAS: 1150114-77-2), a high-value building block for installing the 2-methylphenoxyphenyl moiety.[1] This scaffold is a privileged pharmacophore in medicinal chemistry, particularly within kinase inhibitors (e.g., mimicking the hydrophobic pocket interactions seen in Btk or Raf inhibitors) and receptor modulators.

The presence of the electron-donating phenoxy group at the para position activates the boronic acid, enhancing its nucleophilicity in transmetalation steps. However, this electronic enrichment also increases susceptibility to protodeboronation under acidic or high-temperature conditions. This guide provides optimized, field-proven protocols to mitigate these risks while maximizing yield in C-C and C-Heteroatom bond formations.

Strategic Utility & Pharmacophore Insight

The 4-(2-methylphenoxy)phenyl motif offers distinct advantages over a simple biphenyl or phenoxyphenyl group:

-

Conformational Lock: The ortho-methyl group on the distal ring restricts rotation around the ether linkage, potentially reducing the entropic penalty upon binding to a protein target.

-

Metabolic Stability: The methyl group blocks a common site of metabolic oxidation (ortho-position) on the terminal ring.[1]

-

Lipophilicity: Increases

slightly, improving membrane permeability for intracellular targets.

Decision Matrix: Selecting the Right Methodology

Figure 1: Strategic workflow for functionalizing this compound based on target moiety.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Synthesis of biaryl ether scaffolds (e.g., coupling to chloropyrimidines or bromoindoles).[1] Challenge: The electron-rich nature of the boronic acid can lead to homocoupling or protodeboronation if the catalyst insertion is slow.

Materials:

-

Boronic Acid: 1.2 equivalents[2]

-

Electrophile (Aryl Bromide/Chloride): 1.0 equivalent[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

-

Base: K₂CO₂ (2.0 M aqueous solution)[1]

-

Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the aryl halide (1.0 mmol), This compound (1.2 mmol, 274 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

-

Inerting: Seal the vial and purge with nitrogen or argon for 5 minutes. Note: Strict oxygen exclusion is critical to prevent phenol byproduct formation.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: If the aryl chloride is unreactive, switch to Pd(Amphos)Cl₂ or XPhos Pd G3 precatalyst.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Catalyst Screening for 2-Chloropyrimidine Coupling

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88% | Robust, standard choice.[1] |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 65% | Significant homocoupling observed.[1] |

| XPhos Pd G3 | K₃PO₄ | THF/H₂O | 60 | 92% | Best for sterically hindered halides.[1] |

Protocol B: Chan-Lam Coupling (C-N Bond Formation)

Application: N-arylation of azoles (e.g., imidazole, pyrazole) or anilines without using palladium.[1] Mechanism: Oxidative coupling mediated by Cu(II).[1]

Materials:

-

Boronic Acid: 2.0 equivalents (Excess required due to slower kinetics)[1]

-

Nucleophile (e.g., Pyrazole): 1.0 equivalent

-